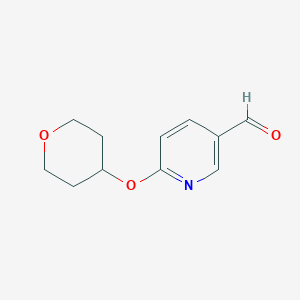

6-(Tetrahydropyran-4-yloxy)nicotinaldehyde

Description

Contextualization within Nicotinaldehyde and Tetrahydropyran (B127337) Chemistry

The chemical identity of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is best understood by considering its constituent parts: nicotinaldehyde and tetrahydropyran.

Nicotinaldehyde , also known as pyridine-3-carbaldehyde, is a derivative of pyridine (B92270) bearing an aldehyde group. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous pharmaceuticals and natural products. The aldehyde group is a versatile functional group that participates in a wide array of chemical transformations, making nicotinaldehydes important precursors in organic synthesis. researchgate.net The synthesis of various nicotinaldehyde derivatives is an active area of research, with methods like the Suzuki-Miyaura coupling being employed to create complex structures. libretexts.orgsydney.edu.aunih.gov

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. msu.edu In synthetic organic chemistry, the tetrahydropyranyl group is widely recognized as a robust protecting group for alcohols. libretexts.org This is achieved by reacting an alcohol with dihydropyran under acidic conditions to form a THP ether, which is stable to many reagents but can be readily removed when needed. libretexts.org The incorporation of the tetrahydropyran moiety can also influence the solubility and pharmacokinetic properties of a molecule, a feature often exploited in drug design. beilstein-journals.org

Academic Research Significance and Synthetic Utility

The primary significance of this compound in academic and industrial research lies in its role as a versatile intermediate. While specific, detailed research publications focusing solely on this compound are not abundant in publicly available literature, its structure suggests its utility in the synthesis of more complex target molecules.

The presence of the aldehyde group allows for a multitude of subsequent chemical reactions. These include, but are not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensations, and Grignard reactions. libretexts.orgsydney.edu.au These transformations allow for the elaboration of the pyridine core, leading to a diverse range of substituted pyridine derivatives.

Structural Features and Their Implications for Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its structural features: the pyridine ring, the aldehyde group, and the tetrahydropyran ether linkage.

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, but it activates the ring towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of the electron-donating alkoxy group at the 6-position can modulate this reactivity.

The aldehyde group at the 3-position is the primary site for nucleophilic attack. The electrophilicity of the aldehyde carbon is a key factor in its reactivity. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and the presence of only one electron-donating alkyl group. The electron-withdrawing nature of the pyridine ring can further enhance the electrophilicity of the aldehyde carbon, making it more susceptible to attack by nucleophiles.

The tetrahydropyran-4-yloxy group is an ether linkage. Ethers are generally unreactive under many conditions, making this a stable substituent. However, the oxygen atom possesses lone pairs of electrons that can participate in hydrogen bonding. The chair conformation of the tetrahydropyran ring can also introduce specific spatial arrangements that may be important in the context of molecular recognition by enzymes or receptors.

Structure

3D Structure

Properties

IUPAC Name |

6-(oxan-4-yloxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7-8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOWSDTLFHTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640289 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910036-95-2 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 Tetrahydropyran 4 Yloxy Nicotinaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon.

Carbonyl Additions and Condensation Reactions

The aldehyde moiety is expected to readily undergo nucleophilic additions and condensation reactions. For instance, reactions with organometallic reagents (e.g., Grignard or organolithium reagents) would lead to secondary alcohols. Condensation reactions like the Wittig reaction would convert the aldehyde into an alkene, providing a powerful tool for C-C bond formation. google.com However, no specific examples of these reactions have been documented for 6-(tetrahydropyran-4-yloxy)nicotinaldehyde.

Reductions and Oxidations

Standard reduction conditions, such as using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, would be expected to reduce the aldehyde to the corresponding primary alcohol, (6-(tetrahydropyran-4-yloxy)pyridin-3-yl)methanol. Conversely, oxidation of the aldehyde to a carboxylic acid, 6-(tetrahydropyran-4-yloxy)nicotinic acid, could be achieved using various oxidizing agents. The choice of oxidant would be critical to avoid unwanted side reactions on the pyridine (B92270) or tetrahydropyran (B127337) rings.

Formation of Imines, Oximes, and Hydrazones

The aldehyde can react with primary amines under dehydrating conditions to form imines, a key step in reductive amination processes to produce secondary amines. google.comdntb.gov.uagoogle.com Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, and reaction with hydrazine (B178648) (N₂H₄) or its derivatives would produce hydrazones. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds.

Reactivity of the Nicotinaldehyde Core

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the attached aldehyde group, as well as the electron-donating nature of the ether linkage at the 6-position.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. Any such reaction would likely be directed by the existing substituents. More common is nucleophilic aromatic substitution (SNAᵣ), especially if a suitable leaving group (like a halide) is present on the ring. The positions ortho and para to the ring nitrogen are most susceptible to nucleophilic attack.

Further Cross-Coupling Reactions for Structural Diversification (e.g., C-C bond formation)

For structural diversification, the pyridine core would typically first be halogenated to introduce a reactive handle for cross-coupling reactions. A halogenated derivative could then participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form biaryl structures or the Heck coupling to introduce alkenyl groups. nih.gov These methods are powerful for building molecular complexity.

Modifications and Annulations Involving the Pyyridine Heterocycle

The pyridine ring and its aldehyde substituent in this compound are key sites for chemical modification and the construction of fused ring systems (annulation). The reactivity of the aldehyde group is characteristic of aromatic aldehydes, while the pyridine ring offers opportunities for substitution and ring formation, all contingent on the stability of the THP ether linkage under the chosen reaction conditions.

The aldehyde functionality can undergo standard transformations. For instance, it can be oxidized to the corresponding carboxylic acid (nicotinic acid derivative) using mild oxidizing agents. Conversely, reduction with agents like sodium borohydride would yield the corresponding hydroxymethylpyridine derivative. The aldehyde also serves as an electrophilic partner in condensation reactions, such as the formation of Schiff bases with primary amines or in olefination reactions like the Wittig reaction to introduce carbon-carbon double bonds at this position.

The pyridine nitrogen is susceptible to N-oxidation, typically using reagents like hydrogen peroxide in the presence of a suitable catalyst, to form the corresponding pyridine N-oxide. rsc.org This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions.

Annulation reactions, which build a new ring onto the existing pyridine framework, represent a powerful strategy for creating complex polycyclic systems. scripps.eduacs.org The aldehyde and the adjacent ring carbons can participate in cyclocondensation reactions. For example, reaction with active methylene (B1212753) compounds can lead to the formation of fused heterocyclic systems. researchgate.netnih.gov Methodologies for synthesizing fused pyridines often involve multi-step sequences or one-pot multi-component reactions that build upon the inherent reactivity of substituted pyridines. nih.govresearchgate.net

| Reaction Type | Reagents/Conditions | Expected Product |

| Aldehyde Oxidation | Mild oxidizing agent (e.g., Ag₂O) | 6-(Tetrahydropyran-4-yloxy)nicotinic acid |

| Aldehyde Reduction | NaBH₄, MeOH | [6-(Tetrahydropyran-4-yloxy)pyridin-3-yl]methanol |

| Schiff Base Formation | R-NH₂, acid or base catalyst | N-Substituted imine derivative |

| Pyridine N-Oxidation | H₂O₂, Maleic anhydride (B1165640) derivative rsc.org | This compound N-oxide |

| Annulation | Active methylene compounds, base | Fused bicyclic heterocycles (e.g., Pyrido[2,3-d]pyrimidines) nih.gov |

Multi-Component Reactions for Expedited Synthesis of Complex Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern medicinal and combinatorial chemistry. bohrium.comresearchgate.net The aldehyde functionality of this compound makes it an ideal substrate for several well-known MCRs, enabling the rapid construction of diverse heterocyclic libraries. acs.orgtaylorfrancis.com

One of the most prominent MCRs for which this aldehyde is suited is the Hantzsch Pyridine Synthesis . wikipedia.orgorganic-chemistry.orgchemtube3d.com In this reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine. wikipedia.org Using this compound in this reaction would yield highly substituted, asymmetric pyridines and dihydropyridines, which are classes of compounds with significant pharmacological relevance, including as calcium channel blockers. wikipedia.org

Another powerful MCR is the Biginelli Reaction . wikipedia.orgnih.govorganic-chemistry.org This is a three-component condensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgfrontiersin.org The reaction, typically acid-catalyzed, produces 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones. These scaffolds are prevalent in a wide range of biologically active molecules. researchgate.netnih.gov The use of this compound as the aldehyde component would allow for the synthesis of a library of dihydropyrimidinones bearing the pyridyl-THP ether motif.

| Multi-Component Reaction | Reactants with this compound | Resulting Scaffold |

| Hantzsch Pyridine Synthesis wikipedia.org | β-ketoester (2 equiv.), Ammonium Acetate | Highly substituted 1,4-dihydropyridine derivative |

| Biginelli Reaction wikipedia.org | Ethyl Acetoacetate, Urea/Thiourea | Dihydropyrimidinone/-thione with a pyridyl substituent |

| Knoevenagel-Michael-Cyclization researchgate.net | Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran derivative |

Advanced Spectroscopic and Structural Elucidation of 6 Tetrahydropyran 4 Yloxy Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances.

In a hypothetical ¹H-NMR spectrum, distinct signals would be expected for the protons on the pyridine (B92270) ring, the aldehyde group, and the tetrahydropyran (B127337) ring. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The aldehydic proton would be observed as a singlet at a characteristic downfield chemical shift (δ 9.5-10.5 ppm). The protons of the tetrahydropyran ring would exhibit complex splitting patterns in the upfield region (δ 1.5-4.5 ppm), reflecting their diastereotopic nature and coupling to each other.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde would be found significantly downfield (δ 190-200 ppm). The aromatic carbons would resonate in the δ 110-165 ppm range, while the carbons of the tetrahydropyran ring would appear in the more shielded region of the spectrum.

To definitively assign these resonances, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton coupling networks, HSQC would correlate directly attached proton-carbon pairs, and HMBC would reveal longer-range (2-3 bond) proton-carbon correlations, allowing for the unambiguous assembly of the molecular structure.

Hypothetical ¹H-NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | ~10.0 | s |

| Pyridine-H (ortho to CHO) | ~8.5 | d |

| Pyridine-H (meta to CHO) | ~8.0 | dd |

| Pyridine-H (para to CHO) | ~7.0 | d |

| THP-CH (attached to O) | ~4.6 | m |

| THP-CH₂ (adjacent to O) | ~3.9 | m |

| THP-CH₂ (beta to O) | ~2.0 | m |

Hypothetical ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | ~192 |

| C-O (Pyridine) | ~164 |

| C-CHO (Pyridine) | ~153 |

| CH (Pyridine) | ~138 |

| C (Pyridine) | ~132 |

| CH (Pyridine) | ~112 |

| CH-O (THP) | ~72 |

| CH₂-O (THP) | ~66 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, the FT-IR spectrum would be expected to display several key absorption bands. A strong, sharp band around 1700-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretching of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The prominent C-O-C stretching vibrations of the ether linkage would be visible in the 1050-1250 cm⁻¹ range. The C-H stretching vibrations of the aliphatic tetrahydropyran ring would be found just below 3000 cm⁻¹. This technique is valuable for confirming the presence of key functional groups within the molecule.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1710 |

| Aldehyde C-H | Stretch | ~2820, ~2720 |

| Aromatic C=C/C=N | Stretch | ~1600-1400 |

| Ether C-O-C | Asymmetric Stretch | ~1250 |

| Ether C-O-C | Symmetric Stretch | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system of the pyridine ring and the aldehyde group would give rise to intense π → π* transitions, likely in the 250-300 nm range. A weaker n → π* transition, associated with the non-bonding electrons of the aldehyde oxygen, would be expected at a longer wavelength, potentially above 300 nm. The position of these absorption maxima can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. cymitquimica.com For this compound (C₁₁H₁₃NO₃), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm).

Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information. Key fragmentation pathways for this molecule could include the loss of the aldehyde group (CHO), cleavage of the ether bond to lose the tetrahydropyran moiety, and fragmentation within the tetrahydropyran ring itself. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic-level precision. This technique would provide definitive information on bond lengths, bond angles, and torsion angles of this compound. It would also reveal the conformation of the tetrahydropyran ring (likely a chair conformation) and the relative orientation of the pyridine and tetrahydropyran rings.

Moreover, SC-XRD analysis elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the supramolecular architecture of the solid state. Obtaining suitable single crystals is a prerequisite for this powerful analytical method.

Computational Chemistry and Theoretical Investigations of 6 Tetrahydropyran 4 Yloxy Nicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a cornerstone for investigating the molecular properties of 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde. DFT methods provide a balance between computational cost and accuracy, making them well-suited for a molecule of this size.

Geometry Optimization: The first step would involve geometry optimization to determine the most stable three-dimensional arrangement of atoms. This process finds the minimum energy structure on the potential energy surface. Different basis sets, such as 6-31G* or larger sets like 6-311++G(d,p), would be employed to ensure the accuracy of the calculated geometry. Key bond lengths, bond angles, and dihedral angles would be determined from the optimized structure.

Conformational Analysis of the Flexible Tetrahydropyran (B127337) Ring

The tetrahydropyran ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible and could exist in equilibrium. Computational methods would be used to perform a potential energy surface scan by systematically rotating the dihedral angles within the ring. This would identify the various stable conformers and the energy barriers between them. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The orientation of the tetrahydropyran ring relative to the nicotinic aldehyde moiety would significantly impact the molecule's shape and its potential interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the experimental characterization of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The predicted IR spectrum, including the frequencies and intensities of the absorption bands, can be compared with experimental IR data to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted NMR spectra can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for predicting the reactivity of a molecule and understanding its intermolecular interactions. The MEP map illustrates the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the ether and aldehyde groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the aldehyde proton, making them susceptible to nucleophilic attack. This information is critical for predicting how the molecule might interact with biological targets or other reactants.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the FMO analysis would identify the spatial distribution of these orbitals, revealing which parts of the molecule are most involved in electron donation and acceptance during a chemical reaction.

Theoretical Studies of Key Reaction Mechanisms

Theoretical studies can be employed to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition state structures and determine the activation energies.

For instance, the reduction of the aldehyde group to an alcohol or its oxidation to a carboxylic acid could be modeled. Theoretical calculations would help to elucidate the step-by-step mechanism of such transformations, providing insights that are often difficult to obtain through experimental methods alone. This understanding of reaction pathways is fundamental for optimizing reaction conditions and designing new synthetic routes.

Applications of 6 Tetrahydropyran 4 Yloxy Nicotinaldehyde in the Synthesis of Biologically Active Molecules

A Versatile Synthetic Intermediate in Medicinal Chemistry

In the landscape of drug discovery and development, the efficiency of synthesizing complex molecules is paramount. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde has emerged as a versatile synthetic intermediate, primarily due to the presence of two key functional groups: the aldehyde and the tetrahydropyran-substituted pyridine (B92270) ring. nih.govcymitquimica.combeilstein-journals.org The aldehyde group serves as a reactive handle for a variety of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. These reactions allow for the facile introduction of diverse chemical functionalities, enabling the construction of large and focused compound libraries for biological screening.

Crafting Kinase Inhibitors: A Key Building Block

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of pharmaceutical research. This compound has proven to be a valuable starting material for the synthesis of various kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The development of both reversible and irreversible FGFR inhibitors is an active area of research for cancer therapy. nih.govnih.gov The general structure of many FGFR inhibitors includes a substituted heterocyclic core that binds to the ATP-binding site of the kinase. The aldehyde functionality of this compound can be elaborated to construct the complex side chains and pharmacophores necessary for potent and selective FGFR inhibition.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is another important target in oncology, particularly in non-small cell lung cancer. nih.gov The synthesis of novel ALK inhibitors often involves the construction of molecules with a central pyridine or pyrimidine (B1678525) core. The nicotinaldehyde scaffold of this compound provides a key synthon for building the intricate structures of next-generation ALK inhibitors.

Polo-like Kinase 1 (Plk1) Inhibitors: Plk1 is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. nih.govnih.govst-andrews.ac.ukmdpi.com The design of potent and selective Plk1 inhibitors often incorporates substituted pyridine rings. The aldehyde group of this compound can be utilized in multi-component reactions to rapidly assemble the complex heterocyclic systems found in many Plk1 inhibitors. nih.govnih.gov

Table 1: Kinase Inhibitor Classes and the Role of the this compound Scaffold

| Kinase Target | Therapeutic Area | Role of this compound |

| FGFR | Cancer | Precursor for the heterocyclic core and side chains. |

| ALK | Cancer | Building block for the central pyridine-based scaffold. |

| Plk1 | Cancer | Key component in the synthesis of complex heterocyclic inhibitor structures. |

A Precursor in the Quest for Muscarinic Acetylcholine (B1216132) Receptor Modulators

Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological processes, and their modulation is a therapeutic strategy for various neurological and peripheral disorders. nih.govnih.gov The development of selective mAChR modulators is a significant challenge in medicinal chemistry. The structural features of this compound make it an attractive starting point for the synthesis of novel mAChR ligands. The pyridine core is a known pharmacophore for muscarinic activity, and the aldehyde group allows for the introduction of various substituents to fine-tune the affinity and selectivity for different mAChR subtypes.

Aiding the Synthesis of Hemoglobin Modulators

Hemoglobin modulators are a class of therapeutic agents being investigated for the treatment of hemoglobinopathies, such as sickle cell disease. google.comnih.govmdpi.com These modulators can alter the oxygen-binding affinity of hemoglobin, thereby preventing the sickling of red blood cells. The synthesis of some hemoglobin modulators involves the use of substituted pyridine aldehydes. While direct use of this compound has not been explicitly reported, its structural motifs are present in patented hemoglobin modulators, suggesting its potential as a key intermediate in the synthesis of new and improved therapies for these debilitating diseases. google.com

Designing Derivatives to Target Protein-Protein Interactions: The YAP-TEAD Pathway

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, which interact with TEAD transcription factors, are emerging as critical regulators of tissue growth and tumorigenesis. nih.govgoogle.combiorxiv.orgnih.gov The inhibition of the YAP-TEAD protein-protein interaction is a novel and promising strategy for cancer therapy. The development of small molecule inhibitors for this target is an area of intense research. The design of such inhibitors often relies on the creation of complex molecules that can disrupt the protein-protein interface. The versatile chemistry of this compound allows for its incorporation into scaffolds designed to target this interaction, offering a potential avenue for the development of a new class of anticancer drugs.

Fueling the Development of Novel Anticancer Agents with a Tetrahydropyran (B127337) Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products with potent biological activities. Its incorporation into synthetic molecules can enhance their therapeutic potential. The presence of the tetrahydropyran moiety in this compound makes it an attractive building block for the development of novel anticancer agents. The combination of the pyridine ring, a known pharmacophore in oncology, with the beneficial properties of the tetrahydropyran group, provides a solid foundation for the design of new compounds with improved efficacy and pharmacological profiles.

Exploring Other Emerging Pharmaceutical and Agrochemical Applications

The utility of this compound extends beyond the applications detailed above. The field of medicinal chemistry is constantly evolving, and new therapeutic targets and applications for this versatile building block are likely to emerge.

In the realm of agrochemicals, pyridine-based compounds have a long history of use as herbicides, insecticides, and fungicides. The unique structural features of this compound could be leveraged to develop new agrochemicals with improved efficacy and environmental profiles. While specific examples are not yet prevalent in the literature, the foundational chemistry suggests a promising future for this compound in agriculture.

Future Perspectives and Research Opportunities for 6 Tetrahydropyran 4 Yloxy Nicotinaldehyde

Exploration of Novel and Sustainable Synthetic Routes for its Production

The current production methods for 6-(tetrahydropyran-4-yloxy)nicotinaldehyde often rely on traditional batch chemistry. Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies.

A primary focus will be the adoption of green chemistry principles . This includes the use of safer solvents, minimizing waste, and employing catalytic methods. Research into one-pot multicomponent reactions could provide a more atom-economical approach to the synthesis of the core structure. mjbas.comresearchgate.net The use of recyclable catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could significantly improve the sustainability of the synthesis. nih.govnih.gov

Furthermore, the implementation of flow chemistry presents a significant opportunity. nih.govnih.gov Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch methods. researchgate.netflinders.edu.au The development of a continuous flow synthesis for this compound would be a major advancement in its production.

Another promising avenue is the exploration of biocatalysis . nih.govresearchgate.net The use of enzymes for specific transformations could offer high selectivity and milder reaction conditions, reducing the environmental impact of the synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower environmental impact, increased safety. | Development of multicomponent reactions, use of recyclable catalysts. mjbas.comresearchgate.netnih.govnih.gov |

| Flow Chemistry | Enhanced control, higher yields, improved scalability and safety. | Design and optimization of a continuous flow reactor system. nih.govnih.govresearchgate.netflinders.edu.au |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Identification and engineering of enzymes for key synthetic steps. nih.govresearchgate.net |

Investigation of Undiscovered Reactivity Profiles and Novel Transformations

The aldehyde functional group in this compound is a gateway to a wide array of chemical transformations. While standard aldehyde chemistry is applicable, future research should delve into more novel and complex reactions.

Exploring its participation in multicomponent reactions beyond its synthesis could lead to the rapid construction of complex molecular architectures. The pyridine (B92270) and tetrahydropyran (B127337) rings may also exhibit untapped reactivity that could be exploited in novel C-H activation or cross-coupling reactions.

The development of new catalytic systems will be crucial in uncovering these new reactivity profiles. This could involve photoredox catalysis or the use of earth-abundant metal catalysts to enable previously inaccessible transformations.

Application in Asymmetric Synthesis and Chiral Derivatization Strategies

The tetrahydropyran ring is a common motif in many biologically active natural products, and its stereochemistry is often critical for its function. nih.govcymitquimica.com Future research should focus on developing asymmetric syntheses of this compound and its derivatives.

This could be achieved through the use of chiral catalysts or auxiliaries in the synthetic route. Organocatalysis, in particular, has shown great promise in the asymmetric synthesis of tetrahydropyran-containing molecules. nih.gov

Furthermore, the aldehyde group can be used as a handle for chiral derivatization . Reaction with chiral reagents can be used to separate enantiomers or to introduce new stereocenters into the molecule, opening up possibilities for the synthesis of a diverse range of chiral compounds. nih.gov

| Area of Research | Key Objectives | Relevant Techniques |

| Asymmetric Synthesis | To produce enantiomerically pure this compound. | Chiral catalysis (metal and organocatalysis), use of chiral auxiliaries. nih.govcymitquimica.com |

| Chiral Derivatization | To synthesize novel chiral molecules using the aldehyde as a starting point. | Reaction with chiral nucleophiles, use as a substrate in stereoselective reactions. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation for Library Generation

The structural features of this compound make it an ideal candidate for inclusion in chemical libraries for drug discovery and other screening programs. Automated synthesis platforms coupled with high-throughput experimentation (HTE) can be employed to rapidly generate a large and diverse library of derivatives. organic-chemistry.org

By systematically varying the substituents on the pyridine ring or by reacting the aldehyde with a wide range of building blocks, vast chemical spaces can be explored efficiently. This approach will accelerate the discovery of new compounds with desirable biological or material properties.

Potential for Application in Material Science and Supramolecular Chemistry

The pyridine nitrogen atom in this compound can act as a ligand for metal ions, opening up possibilities in material science . It could be used to synthesize novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, photophysical, or gas-sorption properties.

In supramolecular chemistry , the molecule's ability to participate in hydrogen bonding and other non-covalent interactions could be exploited to create self-assembling systems, such as gels, liquid crystals, or molecular capsules. cymitquimica.com

Advanced Mechanistic Studies of its Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing reactions and designing new ones.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to elucidate reaction pathways and transition states. fishersci.at These studies will provide valuable insights that can guide the rational design of more efficient and selective synthetic methods.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki coupling between tetrahydropyran-4-ol derivatives and halogenated nicotinaldehydes. Reaction parameters such as catalyst type (e.g., Pd-based catalysts), solvent polarity, and temperature critically affect yield. For example, acidic or basic conditions during oxidation steps may alter regioselectivity and byproduct formation .

- Key Data : See Table 1 in for analogous reactions involving 6-(4-Methylphenoxy)nicotinaldehyde, where yields varied significantly under catalytic vs. stoichiometric conditions .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of NMR (1H/13C) to confirm substituent positions and HPLC (reverse-phase C18 columns) to assess purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For example, the IUPAC name and InChI key in provide a reference for spectral matching .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound relevant to experimental handling?

- Methodology : The melting point (66.5–68°C) and solubility profile (e.g., in THF or DCM) are critical for storage and reaction planning. Thermal stability should be tested via TGA/DSC. reports its stability under inert conditions but sensitivity to prolonged light exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions or cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For instance, the aldehyde group’s electron-withdrawing nature (evident in SMILES strings in ) may direct reactivity at the pyridine ring .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or ring-opening) during functionalization of the tetrahydropyran moiety?

- Methodology : Protecting groups (e.g., silyl ethers for hydroxyls) and low-temperature conditions minimize undesired side reactions. highlights similar challenges in ethynyl-substituted analogs, where Sonogashira coupling required precise stoichiometry to avoid aldehyde reduction .

Q. How do substituents on the tetrahydropyran ring influence the compound’s biological activity or coordination chemistry?

- Methodology : Compare analogs like 6-methoxy-4-methylnicotinaldehyde ( ) to assess steric/electronic effects. For coordination studies, lanthanide complexes (as in ) can be synthesized to evaluate binding affinity via UV-Vis or fluorescence quenching .

Q. What analytical techniques resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and use LC-MS to track intermediates. ’s Table 1 shows yield variability due to trace moisture in Suzuki coupling; Karl Fischer titration can identify such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.